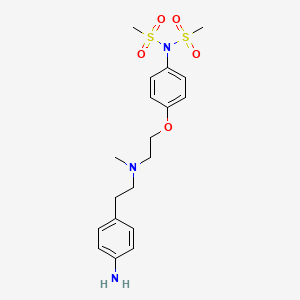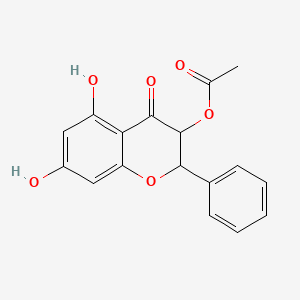
3-O-Acetylpinobanksin; Pinobanksin 3-O-acetate; Pinobanksin 3-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-O-Acetylpinobanksin typically involves the acetylation of pinobanksin. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is usually conducted under reflux conditions to ensure complete acetylation.
Industrial Production Methods: Industrial production of 3-O-Acetylpinobanksin involves the extraction of pinobanksin from natural sources followed by its chemical modification. The extraction process often employs organic solvents like ethanol or methanol to isolate pinobanksin from plant materials. The isolated pinobanksin is then subjected to acetylation using acetic anhydride and a suitable catalyst .
Análisis De Reacciones Químicas
Types of Reactions: 3-O-Acetylpinobanksin undergoes various chemical reactions, including:
Oxidation: This reaction can convert 3-O-Acetylpinobanksin into its corresponding quinone derivative.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxylamine or hydrazine can be employed for substitution reactions.
Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted compounds depending on the reagents used .
Aplicaciones Científicas De Investigación
3-O-Acetylpinobanksin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of flavonoids and their derivatives.
Biology: The compound’s antioxidant properties make it a valuable tool in studying oxidative stress and its effects on biological systems.
Mecanismo De Acción
The mechanism of action of 3-O-Acetylpinobanksin involves its ability to donate electrons, thereby neutralizing free radicals and preventing oxidative damage . It also inhibits the peroxidation of low-density lipoprotein (LDL), which is crucial in preventing atherosclerosis . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparación Con Compuestos Similares
- Pinobanksin
- Pinobanksin 3-O-propanoate
- Pinobanksin 3-O-butyrate
- Pinobanksin 3-O-pentanoate
- 3,7-O-Diacetylpinobanksin
Comparison: 3-O-Acetylpinobanksin stands out due to its strong antioxidant properties and its ability to inhibit LDL peroxidation. Compared to its analogs, it has shown superior anti-inflammatory and anti-cancer activities . The presence of the acetyl group enhances its lipophilicity, making it more effective in penetrating biological membranes .
Propiedades
IUPAC Name |
(5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-9(18)22-17-15(21)14-12(20)7-11(19)8-13(14)23-16(17)10-5-3-2-4-6-10/h2-8,16-17,19-20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYHZSNSMVEQEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(5-Acetyl-3,4-diamino-2-hydroxyphenyl)-4-hydroxyphenyl]ethanone](/img/structure/B13405135.png)
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13405144.png)
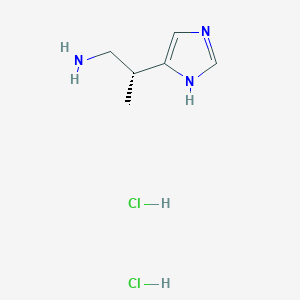
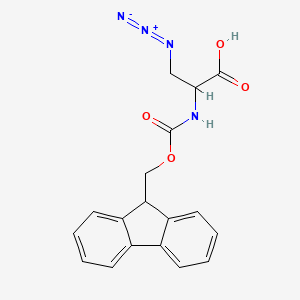
![1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13405161.png)


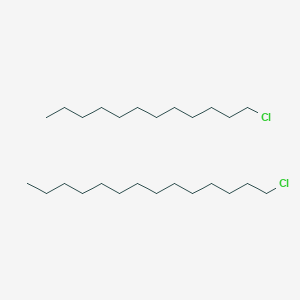

![[(2S,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13405171.png)

